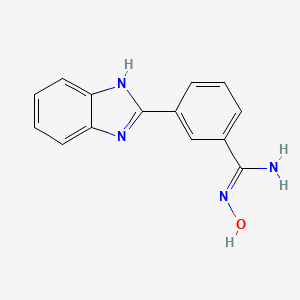

3-(2-Benzimidazolyl)benzamidoxime

Beschreibung

BenchChem offers high-quality 3-(2-Benzimidazolyl)benzamidoxime suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 3-(2-Benzimidazolyl)benzamidoxime including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Eigenschaften

IUPAC Name |

3-(1H-benzimidazol-2-yl)-N'-hydroxybenzenecarboximidamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H12N4O/c15-13(18-19)9-4-3-5-10(8-9)14-16-11-6-1-2-7-12(11)17-14/h1-8,19H,(H2,15,18)(H,16,17) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KUAYDSHHWYMOJM-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C2C(=C1)NC(=N2)C3=CC(=CC=C3)C(=NO)N | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1=CC=C2C(=C1)NC(=N2)C3=CC(=CC=C3)/C(=N/O)/N | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H12N4O | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

252.27 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

3-(2-Benzimidazolyl)benzamidoxime: A Comprehensive Technical Guide on Chemical Properties, Synthesis, and Pharmacological Potential

Executive Summary & Chemical Identity

In contemporary medicinal chemistry, the strategic fusion of privileged scaffolds is a fundamental approach to discovering highly efficacious therapeutics. 3-(2-Benzimidazolyl)benzamidoxime (CAS: 1217885-87-4) represents a sophisticated bifunctional molecule that merges a benzimidazole core with a benzamidoxime moiety [1].

The benzimidazole ring is a ubiquitous pharmacophore known for its ability to engage in hydrogen bonding and π−π stacking within various enzyme active sites, notably Dipeptidyl Peptidase IV (DPP-IV)[2]. Conversely, the amidoxime group serves a dual purpose: it acts as a nitric oxide (NO) donor under oxidative stress and functions as a highly effective prodrug strategy to mask the extreme basicity of amidines, thereby drastically improving oral bioavailability[3]. This technical whitepaper provides an in-depth analysis of the physicochemical properties, synthetic methodologies, biological activation pathways, and laboratory protocols associated with this compound.

Structural Chemistry & Physicochemical Properties

The molecular architecture of 3-(2-Benzimidazolyl)benzamidoxime allows it to act as both a hydrogen bond donor and acceptor. The unprotonated nature of the amidoxime group at physiological pH (unlike its amidine counterpart) facilitates passive diffusion across the gastrointestinal epithelium.

Table 1: Physicochemical and Safety Profile of 3-(2-Benzimidazolyl)benzamidoxime

| Property | Value / Specification |

| CAS Number | 1217885-87-4 |

| Molecular Formula | C₁₄H₁₂N₄O |

| Molecular Weight | 252.27 g/mol |

| Purity Specification | ≥ 95% |

| Physical Form (at 20°C) | Solid |

| Solubility | Soluble in DMSO, DMF, and hot Ethanol |

| GHS Hazard Statements | H302 (Harmful if swallowed), H315 (Skin irritation), H319 (Eye irritation), H335 (Respiratory irritation) |

| Storage Conditions | Store tightly closed in a cool, dry place |

Data sourced from standardized chemical safety and property repositories [1].

Synthetic Pathways & Mechanistic Insights

The synthesis of 3-(2-Benzimidazolyl)benzamidoxime requires a controlled, two-step sequence. The causality behind the reagent selection is rooted in the electronic properties of the intermediates.

-

Oxidative Condensation: The reaction begins with the condensation of o-phenylenediamine and 3-cyanobenzaldehyde. Initially, a Schiff base is formed, which undergoes intramolecular cyclization to yield a benzimidazoline intermediate. Because this intermediate is non-aromatic, an oxidant (such as sodium metabisulfite, Na₂S₂O₅) is introduced to drive the oxidative aromatization, yielding the stable 2-(3-cyanophenyl)benzimidazole. Dimethylformamide (DMF) is utilized as the solvent due to its high boiling point and excellent solubilizing capacity for both the polar diamine and the aldehyde.

-

Amidoximation: The cyano group is highly electrophilic. By reacting the intermediate with hydroxylamine hydrochloride in the presence of a base (e.g., triethylamine), the base deprotonates the hydrochloride salt to liberate free, nucleophilic hydroxylamine. This nucleophile attacks the nitrile carbon, followed by a proton transfer, to successfully form the amidoxime.

Synthetic workflow for 3-(2-Benzimidazolyl)benzamidoxime.

Pharmacological Potential & Biological Activity

Dipeptidyl Peptidase IV (DPP-IV) Inhibition

Benzimidazole derivatives have been extensively validated as non-covalent inhibitors of DPP-IV, a primary target in the management of type 2 diabetes mellitus [2]. The benzimidazole scaffold anchors the molecule within the S1 pocket of the DPP-IV active site through robust π−π stacking interactions with aromatic residues (e.g., Tyr662, Tyr666), while the amidoxime tail can extend into the S2 pocket to establish critical hydrogen bonds with Glu205 and Glu206.

The Prodrug Principle: mARC-Mediated Activation

Amidines are highly basic ( pKa≈11−12 ) and remain permanently protonated in the gastrointestinal tract, leading to notoriously poor oral bioavailability. The amidoxime modification lowers the basicity, creating a neutral prodrug that readily crosses lipid bilayers.

Once absorbed, the amidoxime is enzymatically reduced back to the active amidine. This N-O bond cleavage is catalyzed by the mitochondrial amidoxime reducing component (mARC) , a molybdenum-dependent enzyme [3]. The reduction is an electron-transport cascade where NADH donates electrons to cytochrome b5 reductase (Cyb5R3), which passes them to cytochrome b5 (Cyb5), and ultimately to mARC to execute the substrate reduction.

Bioreduction pathway of benzamidoxime prodrugs to active benzamidines.

Experimental Protocols

To ensure scientific integrity and reproducibility, the following protocols are designed as self-validating systems, incorporating in-process analytical checks.

Protocol 1: Synthesis of 3-(2-Benzimidazolyl)benzamidoxime

Objective: Synthesize the target compound with ≥ 95% purity.

Step 1: Preparation of 2-(3-Cyanophenyl)benzimidazole

-

Reaction Setup: In a 100 mL round-bottom flask, dissolve o-phenylenediamine (10 mmol) and 3-cyanobenzaldehyde (10 mmol) in 30 mL of anhydrous DMF.

-

Oxidation: Add sodium metabisulfite (Na₂S₂O₅, 12 mmol) to the solution. Stir the mixture at 100°C under a nitrogen atmosphere for 4 hours.

-

In-Process Validation: Monitor the reaction via Thin Layer Chromatography (TLC) using an Ethyl Acetate:Hexane (1:1) eluent. The disappearance of the aldehyde spot (visualized via UV at 254 nm) confirms reaction completion.

-

Workup: Cool the mixture to room temperature and pour it into 150 mL of ice-cold distilled water. Filter the resulting precipitate, wash with water, and dry under a vacuum to yield the intermediate.

Step 2: Amidoximation

-

Reaction Setup: Suspend the intermediate (5 mmol) in 25 mL of absolute ethanol. Add hydroxylamine hydrochloride (15 mmol) and triethylamine (15 mmol).

-

Reflux: Heat the mixture to reflux (approx. 78°C) for 12 hours.

-

In-Process Validation: Use TLC (Dichloromethane:Methanol, 9:1) to verify the consumption of the nitrile intermediate.

-

Purification: Concentrate the solvent under reduced pressure. Resuspend the residue in water to remove water-soluble salts, filter the solid, and recrystallize from hot ethanol to obtain pure 3-(2-Benzimidazolyl)benzamidoxime.

Protocol 2: In Vitro mARC-Mediated Prodrug Reduction Assay

Objective: Quantify the bioreduction of the amidoxime prodrug to its active amidine using hepatic microsomes.

-

Assay Matrix Preparation: In a 1.5 mL Eppendorf tube, prepare a 200 μ L reaction mixture containing 100 mM potassium phosphate buffer (pH 6.0), 1 mM NADH (electron donor), and 0.5 mg/mL human liver mitochondria (source of mARC, Cyb5, and Cyb5R3).

-

Substrate Addition: Initiate the reaction by adding 3-(2-Benzimidazolyl)benzamidoxime (final concentration: 100 μ M, dissolved in 1% DMSO).

-

Incubation: Incubate the mixture at 37°C in a shaking water bath for 60 minutes.

-

Quenching (Self-Validation): Stop the enzymatic reaction by adding 200 μ L of ice-cold acetonitrile containing an internal standard (e.g., phenacetin). The immediate precipitation of proteins visually validates the quench.

-

Centrifugation & Analysis: Centrifuge at 14,000 × g for 10 minutes. Extract the supernatant and analyze via HPLC-UV (detecting at 254 nm) to quantify the formation of 3-(2-Benzimidazolyl)benzamidine against a standard calibration curve.

Safety, Handling, & Toxicity

As with all bioactive synthetic intermediates, strict adherence to safety protocols is mandatory. 3-(2-Benzimidazolyl)benzamidoxime is classified under GHS as an acute oral toxicant (H302) and an irritant to the skin, eyes, and respiratory tract (H315, H319, H335).

-

Engineering Controls: All synthetic and weighing procedures must be conducted within a certified chemical fume hood.

-

PPE: Nitrile gloves, safety goggles, and a standard laboratory coat are required. If aerosolization is a risk, a particulate respirator (N95 or equivalent) should be utilized.

-

Disposal: Halogen-free organic waste protocols apply. Do not discharge into environmental aqueous systems.

References

-

Wallace, M. B., Feng, J., Zhang, Z., Skene, R. J., Shi, L., Caster, C. L., Kassel, D. B., Xu, R., & Gwaltney, S. L. (2008). Structure-based design and synthesis of benzimidazole derivatives as dipeptidyl peptidase IV inhibitors. Bioorganic & Medicinal Chemistry Letters, 18(7), 2362-2367. Retrieved from[Link]

-

Struwe, M. A., Scheidig, A. J., & Clement, B. (2023). The mitochondrial amidoxime reducing component-from prodrug-activation mechanism to drug-metabolizing enzyme and onward to drug target. Journal of Biological Chemistry, 299(11), 105306. Retrieved from[Link]

The Mechanistic Landscape of Benzimidazole Derivatives: From Cytoskeletal Disruption to Covalent Enzyme Inhibition

Target Audience: Researchers, Application Scientists, and Drug Development Professionals Discipline: Molecular Pharmacology & Assay Development

Executive Summary

The benzimidazole scaffold—a bicyclic fusion of benzene and imidazole—is one of the most privileged pharmacophores in medicinal chemistry. Its structural versatility allows it to act as a molecular chameleon, capable of orchestrating entirely different mechanisms of action depending on its peripheral substitutions. As a Senior Application Scientist, I have structured this technical guide to dissect the two most rigorously validated, yet mechanistically distinct, paradigms of benzimidazole pharmacology: non-covalent cytoskeletal disruption (anthelmintics/fungicides) and covalent enzyme inhibition (proton pump inhibitors). By understanding the causality behind these interactions and the assays used to validate them, drug development professionals can better engineer next-generation therapeutics.

PART I: Cytoskeletal Disruption — The β -Tubulin Paradigm

Causality and Mechanism of Action

In the context of antiparasitic, antifungal, and emerging oncological applications, benzimidazole derivatives (e.g., albendazole, mebendazole, carbendazim) function by disrupting microtubule dynamics. Microtubules exist in a state of dynamic instability, constantly polymerizing and depolymerizing α/β -tubulin heterodimers.

Benzimidazoles exert their effect by binding preferentially to the colchicine-sensitive site on β -tubulin[1]. Structural homology modeling and mutagenesis studies reveal that these compounds dock into a strongly hydrophobic domain. The binding affinity is heavily dictated by specific amino acid residues; for instance, in sensitive fungal and nematode strains, the presence of non-polar residues like Phe-200, Glu-198, and Tyr-167 creates an ideal hydrophobic pocket for the R5 side chain of the benzimidazole nucleus[2],[3].

Once bound, the benzimidazole-tubulin complex is incorporated into the growing plus-end of the microtubule. However, the steric bulk of the drug prevents the addition of subsequent heterodimers, effectively capping the microtubule. This arrests the elongation phase, shifting the equilibrium toward depolymerization, ultimately leading to mitotic arrest and cellular apoptosis.

Fig 1. Mechanism of benzimidazole-induced microtubule polymerization arrest.

Self-Validating Protocol: High-Throughput Fluorescence Tubulin Polymerization Assay

To quantify the inhibitory effects of novel benzimidazoles, researchers rely on tubulin polymerization assays. While classical assays use 340 nm absorbance to measure light scattering by polymers[4], fluorescence-based reporters (e.g., DAPI-derivatives) offer a 10-fold increase in sensitivity, allowing for lower tubulin concentrations and conserving precious recombinant isotypes[5].

Experimental Rationale & Causality: Tubulin polymerization is strictly temperature-dependent. At 4°C, microtubules depolymerize, while 37°C initiates assembly[4]. Pre-warming the microtiter plate is critical; failing to do so introduces an artificial lag phase that skews Vmax calculations.

Step-by-Step Methodology:

-

Reagent Preparation: Reconstitute >99% pure porcine brain tubulin to a final concentration of 2 mg/mL in General Tubulin Buffer (80 mM PIPES pH 6.9, 2 mM MgCl2 , 0.5 mM EGTA) supplemented with 1 mM GTP and the fluorescent reporter. Keep strictly on ice.

-

Compound Plating: Aliquot 5 µL of the benzimidazole test compound (dissolved in DMSO, max 1% final DMSO concentration) into a half-area, black, flat-bottom 96-well plate.

-

Internal Validation Controls (Critical):

-

Positive Control: 10 µM Paclitaxel (enhances/stabilizes polymerization).

-

Negative Control: 10 µM Nocodazole or Vinblastine (completely inhibits polymerization).

-

Vehicle Control: 1% DMSO in buffer.

-

-

Reaction Initiation: Pre-warm the fluorimeter to 37°C. Rapidly transfer 45 µL of the cold tubulin master mix to the wells using a multi-channel pipette. Immediately place the plate into the reader.

-

Kinetic Measurement: Read fluorescence emission at 420 nm (excitation 360 nm) every 1 minute for 60 minutes at 37°C.

-

Data Interpretation: A valid assay is confirmed only if the Paclitaxel curve shifts left (accelerated nucleation and higher steady-state) and the Nocodazole curve remains flat. Calculate the IC50 of the benzimidazole by plotting the reduction in Vmax (slope of the growth phase) against log[concentration].

PART II: Covalent Inhibition of Ion Pumps — The Proton Pump Inhibitor (PPI) Model

Causality and Mechanism of Action

When the benzimidazole ring is substituted with a 2-pyridylmethylsulfinyl group (e.g., Omeprazole, Pantoprazole), the pharmacological target shifts entirely. These compounds act as highly specific, irreversible inhibitors of the gastric H+/K+ -ATPase[6].

Unlike tubulin-binding agents, PPIs are prodrugs . The unique pKa (~4.0) of the benzimidazole and pyridine nitrogens ensures the drug remains un-ionized and lipophilic in the blood (pH 7.4). However, upon diffusing into the parietal cell's secretory canaliculus (pH < 2.0), the molecule becomes rapidly bis-protonated[6].

This protonation triggers an acid-catalyzed rearrangement: the C2 of the protonated benzimidazole reacts with the pyridine moiety, forming a permanent cationic tetracyclic sulfenic acid, which rapidly dehydrates into a highly reactive cationic sulfenamide [6]. Because it is now a bulky cation, the active drug cannot cross the membrane back into the cytosol—it is effectively trapped at the site of action. The sulfenamide acts as a potent electrophile, reacting specifically with luminally accessible cysteine residues (primarily Cys813 in the TM5-TM6 loop) on the α -subunit of the H+/K+ -ATPase to form a covalent disulfide bond, permanently halting acid secretion[7],[8].

Fig 2. Acid-catalyzed activation and covalent binding of omeprazole to H+/K+ ATPase.

Self-Validating Protocol: Vesicular H+/K+ -ATPase Activity Assay

To evaluate the efficacy of novel substituted benzimidazoles, researchers must simulate the physiological acidic environment required for prodrug activation.

Experimental Rationale & Causality: The H+/K+ -ATPase is an electroneutral pump. To sustain continuous ATP hydrolysis and internal acidification in isolated vesicles, a constant supply of intravesicular K+ is required. We use valinomycin (a potassium ionophore) to shuttle K+ into the vesicle. Without it, the pump stalls, the acidic space never forms, and the benzimidazole prodrug remains inactive[7].

Step-by-Step Methodology:

-

Vesicle Preparation: Isolate lyophilized gastric vesicles containing functional H+/K+ -ATPase from porcine gastric mucosa.

-

Reaction Matrix Setup: Suspend vesicles in an acid-transporting buffer containing 150 mM KCl, 2 mM MgCl2 , and 1 µg/mL valinomycin at pH 6.8.

-

Internal Validation Control (Critical): Prepare a parallel reaction without valinomycin. A lack of activity in this control confirms the vesicles are intact, sealed, and strictly dependent on the ionophore for sustained pumping.

-

Prodrug Incubation: Add the benzimidazole derivative (e.g., 10 µM Omeprazole) to the vesicle suspension.

-

Initiation: Start the reaction by adding 2 mM MgATP. As the pump operates, it acidifies the interior of the vesicle, which in turn catalyzes the conversion of the benzimidazole into its active sulfenamide form[7]. Incubate for 30 minutes at 37°C.

-

Quantification: Stop the reaction using a malachite green/molybdate reagent. Measure the absorbance at 620 nm to quantify the release of inorganic phosphate ( Pi ) resulting from ATP hydrolysis. Calculate the percentage of inhibition relative to the vehicle control.

PART III: Quantitative Pharmacodynamic Profiles

The following table summarizes the divergent targets and potencies of key benzimidazole derivatives, highlighting how structural modifications dictate the mechanism of action.

| Benzimidazole Derivative | Primary Target | Mechanism of Action | Representative EC50/IC50 | Clinical / Research Application |

| Carbendazim | Fungal β -Tubulin | Inhibits polymerization (binds near Phe200) | 2.10 - 2.46 µM | Agricultural Fungicide[3] |

| Albendazole | Helminth β -Tubulin | Inhibits polymerization (colchicine site) | ~2.20 µM | Anthelmintic / Antiparasitic[1] |

| Omeprazole | Gastric H+/K+ -ATPase | Covalent disulfide bond at Cys813 | Acid-dependent | Proton Pump Inhibitor (PPI)[6] |

| Pantoprazole | Gastric H+/K+ -ATPase | Covalent disulfide bond at Cys813 & Cys822 | Acid-dependent | Proton Pump Inhibitor (PPI)[8] |

| Paclitaxel (Control) | Mammalian β -Tubulin | Enhances/stabilizes polymerization | 0.49 µM ( EC50 ) | Oncology / Assay Standard[5] |

References

-

Title: Characterisation of the benzimidazole-binding site on the cytoskeletal protein tubulin Source: murdoch.edu.au URL: 2

-

Title: Mechanism of Action of the Benzimidazole Fungicide on Fusarium graminearum Source: Phytopathology® - APS Journals URL: 3

-

Title: Assessment of benzimidazole binding to individual recombinant tubulin isotypes Source: Cambridge Core URL: 1

-

Title: Sites of Reaction of the Gastric H,K-ATPase with Extracytoplasmic Thiol Reagents Source: ResearchGate URL: 7

-

Title: Tubulin Polymerization Assay Kit (Absorbance Based) Source: Cosmo Bio URL: 4

-

Title: Tubulin polymerization assay using >99% pure tubulin, fluorescence based (BK011P) Source: Cytoskeleton, Inc. URL: 5

-

Title: Pharmacokinetics and Pharmacodynamics of the Proton Pump Inhibitors Source: National Institutes of Health (PMC) URL: 6

-

Title: The Chemically Elegant Proton Pump Inhibitors Source: National Institutes of Health (PMC) URL: 8

Sources

- 1. Assessment of benzimidazole binding to individual recombinant tubulin isotypes from Haemonchus contortus | Parasitology | Cambridge Core [cambridge.org]

- 2. Research Portal [researchportal.murdoch.edu.au]

- 3. apsjournals.apsnet.org [apsjournals.apsnet.org]

- 4. search.cosmobio.co.jp [search.cosmobio.co.jp]

- 5. cytoskeleton.com [cytoskeleton.com]

- 6. Pharmacokinetics and Pharmacodynamics of the Proton Pump Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 7. researchgate.net [researchgate.net]

- 8. The Chemically Elegant Proton Pump Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

A Technical Guide to the Structure-Activity Relationships of Benzimidazole Analogs

Introduction: The Benzimidazole Scaffold as a Cornerstone of Modern Medicinal Chemistry

Benzimidazole, a bicyclic aromatic system formed by the fusion of benzene and imidazole rings, is a quintessential "privileged scaffold" in medicinal chemistry.[1][2][3] Its structural resemblance to naturally occurring purines allows it to interact with a vast array of biological macromolecules, leading to a remarkable diversity of pharmacological activities.[1][3][4][5] This unique characteristic has positioned benzimidazole derivatives at the forefront of drug discovery, yielding a multitude of clinically successful drugs for treating a wide spectrum of diseases, including parasitic infections, ulcers, cancer, and viral illnesses.[6][7][8][9]

The journey of benzimidazole from a laboratory curiosity, first synthesized in 1872, to a cornerstone of therapeutic agents is marked by significant breakthroughs in understanding its structure-activity relationships (SAR).[1] The chemical versatility of the benzimidazole core allows for systematic structural modifications, enabling medicinal chemists to fine-tune its pharmacological properties.[10] This guide provides an in-depth technical exploration of the SAR of benzimidazole analogs, offering insights into the causal relationships between chemical structure and biological activity, detailing key experimental workflows, and presenting future perspectives for researchers and drug development professionals.

Part 1: General Pharmacophoric Features and SAR by Position

The biological activity of benzimidazole derivatives is intricately linked to the nature and position of substituents on the bicyclic ring system. The most critical positions for modification that influence the pharmacological profile are the N-1 position of the imidazole ring, the C-2 position, and the C-5/C-6 positions of the benzene ring.[11]

Substitution at the C-2 Position

The C-2 position is arguably the most frequently modified and impactful site on the benzimidazole scaffold. Substituents at this position directly influence the molecule's steric and electronic properties, which in turn govern its binding affinity to various biological targets.

-

Aryl and Heteroaryl Groups: The introduction of aromatic or heteroaromatic rings at the C-2 position is a common strategy that often leads to potent anticancer and antimicrobial agents. These bulky groups can engage in π-π stacking and hydrophobic interactions with target proteins.[2][12] For instance, benzimidazole-quinazoline hybrids have demonstrated promising results in combating leukemia and ovarian cancer by simultaneously inhibiting tubulin polymerization and topoisomerase.[10]

-

Carbamates: The presence of a methyl carbamate group at the C-2 position is a hallmark of many successful anthelmintic drugs like albendazole and mebendazole. This moiety is crucial for binding to parasite β-tubulin, inhibiting microtubule formation and ultimately leading to parasite death.[11]

-

Alkyl and Substituted Alkyl Groups: Simple alkyl chains or more complex substituted alkyl groups can modulate the lipophilicity of the molecule, affecting its cell permeability and bioavailability. For example, 5,6-dimethylbenzimidazole derivatives have shown enhanced anticancer efficacy due to increased lipophilicity and cellular uptake.[10]

Substitution at the N-1 Position

The N-1 position of the imidazole ring offers another avenue for structural modification. Substituents at this position can influence the molecule's acidity, hydrogen bonding capacity, and overall conformation.

-

Small Alkyl Groups: The introduction of small alkyl groups, such as a methyl group, can enhance lipophilicity and metabolic stability.

-

Larger and Functionalized Groups: The incorporation of larger moieties, such as ethoxyethyl groups seen in the antihistamine bilastine, can introduce additional binding interactions and tailor the molecule for specific receptors.[13]

Substitution at the Benzene Ring (C-5 and C-6 Positions)

Modifications on the benzene portion of the scaffold, particularly at the C-5 and C-6 positions, are critical for fine-tuning the electronic properties and metabolic stability of the compounds.

-

Electron-Withdrawing Groups: The introduction of electron-withdrawing groups, such as nitro or trifluoromethyl groups, can enhance the acidity of the N-H proton and often leads to increased antimicrobial activity. For instance, a trifluoromethyl substituent has been shown to confer high antifungal activity against Candida albicans.[14]

-

Electron-Donating Groups: Conversely, electron-donating groups can modulate the basicity of the imidazole nitrogens and influence receptor binding.

-

Halogens: Halogenation, particularly with fluorine, is a common strategy to improve metabolic stability and pharmacokinetic profiles.

The following diagram illustrates the key positions on the benzimidazole scaffold and the general impact of substitutions on biological activity.

Caption: Key positions for substitution on the benzimidazole scaffold and their general influence on activity.

Part 2: SAR in Specific Therapeutic Areas

The SAR of benzimidazoles is highly dependent on the therapeutic target. This section explores the specific structural requirements for activity in key disease areas.

Anticancer Activity

Benzimidazole derivatives have emerged as promising anticancer agents, targeting various hallmarks of cancer.[4][10] Their mechanisms of action are diverse and include inhibition of tubulin polymerization, kinase inhibition, and DNA interaction.[4][10]

SAR for Tubulin Inhibition: Many anticancer benzimidazoles exert their effect by disrupting microtubule dynamics, similar to established drugs like vinca alkaloids and taxanes.

-

C-2 Position: A substituted phenyl ring at the C-2 position is often crucial for potent tubulin polymerization inhibitory activity.

-

N-1 Position: Substitution with a methyl or other small alkyl group is generally favored.

-

C-5/C-6 Position: The presence of groups like amino or nitro at the C-5 position can enhance activity.

| Compound Class | C-2 Substituent | N-1 Substituent | C-5/C-6 Substituent | Target Cell Line | IC50 (µM) | Reference |

| Benzimidazole-Quinazoline Hybrid | Quinazoline | H | - | Leukemia | < 1 | [10] |

| 5,6-dimethylbenzimidazole | Aryl | H | 5,6-dimethyl | Breast, Lung | 1-10 | [10] |

| Fluorinated Benzimidazole | Trifluoromethylphenyl | H | Fluoro | Colon | 0.5-5 | [14] |

The following diagram illustrates the mechanism of action of tubulin-inhibiting benzimidazoles.

Caption: Mechanism of tubulin polymerization inhibition by benzimidazole analogs.

Antimicrobial Activity

Benzimidazole derivatives exhibit a broad spectrum of antimicrobial activity, including antibacterial, antifungal, and antiviral effects.[6][14]

SAR for Antibacterial Activity:

-

C-2 Position: The presence of a lipophilic group at the C-2 position is often associated with enhanced antibacterial activity.

-

N-1 Position: Substitution at the N-1 position with various alkyl or aryl groups can modulate potency.

-

Benzene Ring: Electron-withdrawing groups at the C-5/C-6 positions, such as nitro or halo groups, generally increase antibacterial efficacy. For example, certain aminopyrimidinyl benzimidazoles have shown effective growth inhibition of MRSA and E. coli.[14]

Anthelmintic Activity

The benzimidazole class is a cornerstone of anthelmintic therapy, with drugs like albendazole and fenbendazole widely used in human and veterinary medicine.[7][13]

SAR for Anthelmintic Activity:

-

C-2 Position: A methyl carbamate [-NHCOOCH3] moiety is a critical pharmacophoric feature for binding to parasite β-tubulin.

-

C-5 Position: Substitution at the C-5 position with groups like propylthio (as in albendazole) enhances the spectrum of activity.[13]

Part 3: Key Experimental Workflows for SAR Studies

A systematic SAR study involves chemical synthesis of analogs, followed by robust biological evaluation.

General Synthesis of Benzimidazole Analogs (Phillips Condensation)

The most common method for synthesizing the benzimidazole core is the Phillips condensation, which involves the reaction of an o-phenylenediamine with a carboxylic acid.[1]

Step-by-Step Protocol:

-

Reactant Preparation: In a round-bottom flask, dissolve o-phenylenediamine (1.0 equivalent) and the desired carboxylic acid (1.1 equivalents) in a suitable high-boiling solvent like ethylene glycol, or use a strong acid such as polyphosphoric acid (PPA) as both the solvent and catalyst.[1]

-

Reaction: Heat the mixture to 120-180°C for 2-6 hours. Monitor the reaction progress using Thin Layer Chromatography (TLC).

-

Work-up: After completion, cool the reaction mixture to room temperature and pour it into a beaker of ice-cold water or a basic solution (e.g., 10% NaOH) to neutralize the acid.

-

Isolation: The crude product will precipitate out. Collect the solid by vacuum filtration and wash it thoroughly with water to remove any remaining acid or salts.

-

Purification: Recrystallize the crude product from a suitable solvent system (e.g., ethanol/water) or purify by column chromatography on silica gel to obtain the pure benzimidazole derivative.

-

Characterization: Confirm the structure of the final compound using spectroscopic methods such as ¹H NMR, ¹³C NMR, and Mass Spectrometry.

In Vitro Biological Evaluation: MTT Assay for Anticancer Activity

The MTT assay is a colorimetric assay for assessing cell metabolic activity, which serves as a measure of cell viability and proliferation. It is a standard method for determining the cytotoxic potential (IC50 value) of new compounds.

Step-by-Step Protocol:

-

Cell Seeding: Seed cancer cells (e.g., HeLa, MCF-7) in a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of complete culture medium. Incubate for 24 hours at 37°C in a 5% CO₂ incubator to allow for cell attachment.

-

Compound Treatment: Prepare serial dilutions of the synthesized benzimidazole analogs in culture medium. Remove the old medium from the wells and add 100 µL of the medium containing the test compounds at various concentrations (e.g., 0.1, 1, 10, 50, 100 µM). Include a vehicle control (e.g., DMSO) and a positive control (e.g., doxorubicin).

-

Incubation: Incubate the plate for 48-72 hours at 37°C in a 5% CO₂ incubator.

-

MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for an additional 4 hours. Viable cells with active mitochondria will reduce the yellow MTT to purple formazan crystals.

-

Formazan Solubilization: Carefully remove the medium and add 150 µL of a solubilizing agent (e.g., DMSO or isopropanol with 0.04 N HCl) to each well to dissolve the formazan crystals.

-

Absorbance Measurement: Measure the absorbance of the wells at 570 nm using a microplate reader.

-

Data Analysis: Calculate the percentage of cell viability for each concentration relative to the vehicle control. Plot a dose-response curve and determine the IC50 value (the concentration of the compound that inhibits cell growth by 50%).

The following diagram outlines the general workflow for a typical SAR study.

Caption: A typical experimental workflow for a structure-activity relationship (SAR) study.

Conclusion and Future Perspectives

The benzimidazole scaffold continues to be a highly fruitful area of research in medicinal chemistry.[7][10][15] The extensive body of SAR literature provides a solid foundation for the rational design of new and more effective therapeutic agents. Future research will likely focus on several key areas:

-

Target-Specific Design: Moving beyond broad-spectrum cytotoxicity to designing derivatives with high selectivity for specific cancer-related proteins or microbial enzymes.

-

Hybrid Molecules: Combining the benzimidazole scaffold with other pharmacologically active moieties to create hybrid drugs with dual mechanisms of action, potentially overcoming drug resistance.[10]

-

Advanced Drug Delivery: Utilizing novel drug delivery systems to enhance the bioavailability and targeted delivery of potent benzimidazole compounds, thereby improving their therapeutic index.[10]

By leveraging the established SAR principles and embracing innovative chemical and biological approaches, the scientific community is well-positioned to unlock the full therapeutic potential of the versatile benzimidazole nucleus.

References

- Benzimidazole Derivatives in Anticancer Therapy: A Comprehensive Review. (n.d.). Google Books.

- Benzimidazoles in Medicinal Chemistry: Current Trends and Future Opportunities. (2024, March 25). Impactfactor.

- Benzimidazole Derivatives in Drug Design: Structure-Activity Relationships and Therapeutic Potential: A Review. (2025, July 28). ResearchGate.

- The Benzimidazole Scaffold: A Cornerstone in Modern Drug Discovery. (n.d.). Benchchem.

- Medicinal chemistry of benzimidazole, a versatile pharmacophore. (n.d.). ResearchGate.

- Benzimidazole and its derivatives: Recent Advances (2020-2022). (2025, October 31). ResearchGate.

- A Comprehensive Account on Recent Progress in Pharmacological Activities of Benzimidazole Derivatives. (n.d.). Frontiers.

- Recent Developments in Benzimidazole Derivatives. (2023). Google Books.

- Comprehensive Review in Current Developments of Benzimidazole-Based Medicinal Chemistry. (2015, July 15). PubMed.

- An Overview About Synthetic and Biological Profile of Benzimidazole. (n.d.). Scholars Research Library.

- Benzimidazole as a Privileged Scaffold in Drug Design and Discovery. (n.d.). PubMed.

- Exploring the Pharmacological Profiles of Benzimidazole Derivatives: A Comprehensive Review. (2026, March 4). Google Books.

- Review on the Discovery of New Benzimidazole Derivatives as Anticancer Agents: Synthesis and Structure-activity Relationship (2010-2022). (2024, March 1). Google Books.

- Benzimidazole chemistry in oncology: recent developments in synthesis, activity, and SAR analysis. (n.d.). RSC Publishing.

- Benzimidazole: Structure Activity Relationship and Mechanism of Action as Antimicrobial Agent. (n.d.). Research Journal of Pharmacy and Technology.

- Structure activity relationship (SAR) study of benzimidazole scaffold for different biological activities: A mini-review. (2015, June 5). PubMed.

- Recent Applications of Benzimidazole as a Privileged Scaffold in Drug Discovery. (n.d.). PubMed.

- Review on the Discovery of New Benzimidazole Derivatives as Anticancer Agents: Synthesis and Structure-activity Relationship (2010-2022). (2022, November 3). Bentham Science Publishers.

- Exploring the Role of Benzimidazole-Containing Scaffolds for the Design of New Compounds in Drug Discovery. (2025, October 28). Bentham Science Publishers.

- A Comprehensive Account on Recent Progress in Pharmacological Activities of Benzimidazole Derivatives. (n.d.). PMC.

- Benzimidazole Derivatives: A Privileged Scaffold with Diverse Pharmacological Horizons. (2025, September 1). Google Books.

- Benzimidazole: Pharmacological Profile. (2022, January 21). IntechOpen.

- Synthesis and Pharmacological Profile of Benzimidazoles. (2019, August 13). IntechOpen.

- An overview on novel synthetic approaches and medicinal applications of benzimidazole compounds. (2021, June 28). Arabian Journal of Chemistry.

Sources

- 1. pdf.benchchem.com [pdf.benchchem.com]

- 2. Benzimidazole chemistry in oncology: recent developments in synthesis, activity, and SAR analysis - RSC Advances (RSC Publishing) [pubs.rsc.org]

- 3. ijpsjournal.com [ijpsjournal.com]

- 4. researchgate.net [researchgate.net]

- 5. benthamdirect.com [benthamdirect.com]

- 6. impactfactor.org [impactfactor.org]

- 7. researchgate.net [researchgate.net]

- 8. Recent Applications of Benzimidazole as a Privileged Scaffold in Drug Discovery - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. Benzimidazole: Pharmacological Profile | IntechOpen [intechopen.com]

- 10. Benzimidazole Derivatives in Anticancer Therapy: A Comprehensive Review – Biosciences Biotechnology Research Asia [biotech-asia.org]

- 11. scholarsresearchlibrary.com [scholarsresearchlibrary.com]

- 12. Benzimidazole as a Privileged Scaffold in Drug Design and Discovery - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. Medicinal chemistry of benzimidazole, a versatile pharmacophore - Curr Trends Pharm Pharm Chem [ctppc.org]

- 14. Frontiers | A Comprehensive Account on Recent Progress in Pharmacological Activities of Benzimidazole Derivatives [frontiersin.org]

- 15. benthamdirect.com [benthamdirect.com]

Methodological & Application

Application Notes and Protocols for 3-(2-Benzimidazolyl)benzamidoxime in Cell Culture

For Researchers, Scientists, and Drug Development Professionals

Authored by: Gemini, Senior Application Scientist

Introduction: The Therapeutic Potential of Benzimidazole Derivatives

The benzimidazole scaffold is a privileged structure in medicinal chemistry, forming the core of numerous compounds with a wide array of pharmacological activities, including anticancer, antiviral, and anti-inflammatory properties.[1][2][3][4][5] Their structural similarity to endogenous purine nucleotides allows them to interact with various biological macromolecules, making them attractive candidates for drug development.[2][3] Within the diverse family of benzimidazole derivatives, 3-(2-Benzimidazolyl)benzamidoxime represents a novel investigational compound that integrates the established pharmacophore of benzimidazole with the unique chemical properties of an amidoxime group. Amidoximes are recognized as versatile functional groups and have been explored as prodrugs for amidines, which are known to possess biological activity.[6]

These application notes provide a comprehensive guide for the utilization of 3-(2-Benzimidazolyl)benzamidoxime in cell culture-based research. The following sections will delve into its postulated mechanism of action, provide detailed protocols for its application in cytotoxicity and mechanistic studies, and offer insights into data interpretation and troubleshooting.

Postulated Mechanism of Action

Based on the extensive literature on benzimidazole derivatives, 3-(2-Benzimidazolyl)benzamidoxime is hypothesized to exert its cellular effects through a multi-faceted mechanism, primarily centered on the disruption of microtubule dynamics and the induction of apoptotic cell death.[7][8]

-

Microtubule Destabilization: Similar to other well-characterized benzimidazoles like mebendazole and albendazole, this compound is predicted to bind to β-tubulin, thereby inhibiting its polymerization into microtubules.[1][8] This disruption of the microtubule network leads to mitotic arrest, preventing cell division and ultimately triggering apoptosis.[7][8]

-

Induction of Apoptosis: The sustained arrest in the G2/M phase of the cell cycle is a potent trigger for the intrinsic apoptotic pathway.[8] This is anticipated to involve the activation of pro-apoptotic proteins and caspases, leading to controlled cell death.[9]

-

Modulation of Signaling Pathways: Benzimidazole derivatives have been shown to influence various signaling pathways critical for cancer cell survival and proliferation.[3] It is plausible that 3-(2-Benzimidazolyl)benzamidoxime could modulate pathways such as p53 signaling, further contributing to its anti-proliferative effects.[7]

The following diagram illustrates the proposed signaling cascade initiated by 3-(2-Benzimidazolyl)benzamidoxime.

Caption: Proposed Mechanism of Action of 3-(2-Benzimidazolyl)benzamidoxime.

Experimental Protocols

The following protocols provide a framework for investigating the effects of 3-(2-Benzimidazolyl)benzamidoxime on cancer cell lines. It is crucial to optimize these protocols for your specific cell line and experimental conditions.

Protocol 1: Preparation of Stock and Working Solutions

The solubility of the compound is a critical first step for reliable in vitro studies.

Materials:

-

3-(2-Benzimidazolyl)benzamidoxime powder

-

Dimethyl sulfoxide (DMSO), cell culture grade

-

Sterile microcentrifuge tubes

-

Sterile, nuclease-free water or phosphate-buffered saline (PBS)

-

Complete cell culture medium appropriate for your cell line

Procedure:

-

Stock Solution (10 mM):

-

Aseptically weigh out a precise amount of 3-(2-Benzimidazolyl)benzamidoxime powder.

-

Dissolve the powder in an appropriate volume of DMSO to achieve a final concentration of 10 mM.

-

Gently vortex or sonicate at room temperature to ensure complete dissolution.

-

Aliquot the stock solution into smaller, single-use volumes to minimize freeze-thaw cycles.

-

Store the aliquots at -20°C, protected from light.

-

-

Working Solutions:

-

On the day of the experiment, thaw a single aliquot of the 10 mM stock solution.

-

Prepare serial dilutions of the stock solution in complete cell culture medium to achieve the desired final concentrations for your experiment (e.g., 0.1 µM, 1 µM, 10 µM, 100 µM).

-

Crucial Note: The final concentration of DMSO in the cell culture medium should not exceed 0.1% (v/v) to avoid solvent-induced cytotoxicity. Always include a vehicle control (medium with the same final concentration of DMSO as the highest treatment concentration) in your experiments.

-

Protocol 2: Cell Viability Assay (MTT Assay)

This colorimetric assay is a standard method for assessing cell metabolic activity, which serves as an indicator of cell viability.[10]

Materials:

-

Cancer cell line of interest

-

96-well cell culture plates

-

Complete cell culture medium

-

3-(2-Benzimidazolyl)benzamidoxime working solutions

-

MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in sterile PBS)

-

DMSO or solubilization buffer

-

Microplate reader

Procedure:

-

Cell Seeding:

-

Harvest and count cells that are in the exponential growth phase.

-

Seed the cells into a 96-well plate at a predetermined optimal density (e.g., 5,000-10,000 cells/well) in 100 µL of complete medium.

-

Incubate the plate overnight at 37°C in a humidified 5% CO₂ incubator to allow for cell attachment.

-

-

Compound Treatment:

-

After overnight incubation, carefully remove the medium.

-

Add 100 µL of fresh medium containing the desired concentrations of 3-(2-Benzimidazolyl)benzamidoxime to the respective wells.

-

Include vehicle control wells (medium with DMSO) and untreated control wells (medium only).

-

Incubate the plate for the desired treatment duration (e.g., 24, 48, or 72 hours).

-

-

MTT Addition and Incubation:

-

Following the treatment period, add 20 µL of MTT solution to each well.

-

Incubate the plate for 2-4 hours at 37°C, allowing viable cells to metabolize the MTT into formazan crystals.

-

-

Formazan Solubilization and Absorbance Reading:

-

Carefully remove the medium from each well.

-

Add 100 µL of DMSO to each well to dissolve the formazan crystals.

-

Gently shake the plate for 5-10 minutes to ensure complete dissolution.

-

Measure the absorbance at 570 nm using a microplate reader.

-

-

Data Analysis:

-

Calculate the percentage of cell viability for each treatment concentration relative to the vehicle control.

-

Plot the percentage of cell viability against the log of the compound concentration to generate a dose-response curve.

-

Determine the IC₅₀ (half-maximal inhibitory concentration) value using non-linear regression analysis.

-

Caption: Workflow for the MTT Cell Viability Assay.

Protocol 3: Cell Cycle Analysis by Flow Cytometry

This protocol allows for the quantitative analysis of cell distribution in the different phases of the cell cycle (G0/G1, S, and G2/M).[8]

Materials:

-

Cancer cell line of interest

-

6-well cell culture plates

-

Complete cell culture medium

-

3-(2-Benzimidazolyl)benzamidoxime working solutions

-

PBS

-

Trypsin-EDTA

-

Ice-cold 70% ethanol

-

Propidium iodide (PI) staining solution (containing RNase A)

-

Flow cytometer

Procedure:

-

Cell Seeding and Treatment:

-

Seed cells in 6-well plates at a density that will ensure they are sub-confluent at the time of harvesting.

-

Allow cells to attach overnight.

-

Treat the cells with various concentrations of 3-(2-Benzimidazolyl)benzamidoxime for a predetermined duration (e.g., 24 hours).

-

-

Cell Harvesting and Fixation:

-

Harvest both adherent and floating cells. For adherent cells, wash with PBS and detach using trypsin-EDTA.

-

Combine the floating and adherent cells and centrifuge at a low speed (e.g., 300 x g) for 5 minutes.

-

Discard the supernatant and wash the cell pellet with ice-cold PBS.

-

Resuspend the cell pellet in a small volume of PBS and add ice-cold 70% ethanol dropwise while gently vortexing to fix the cells.

-

Incubate the cells at -20°C for at least 2 hours (or overnight).

-

-

Staining and Analysis:

-

Centrifuge the fixed cells and discard the ethanol.

-

Wash the cell pellet with PBS.

-

Resuspend the cells in the PI staining solution.

-

Incubate in the dark at room temperature for 30 minutes.

-

Analyze the DNA content of the cells using a flow cytometer.

-

-

Data Analysis:

-

Use appropriate software to quantify the percentage of cells in the G0/G1, S, and G2/M phases of the cell cycle.

-

Compare the cell cycle distribution of treated cells to the vehicle control. An accumulation of cells in the G2/M phase would support the hypothesis of mitotic arrest.[8]

-

Data Presentation: Expected Outcomes

The following tables present hypothetical data to illustrate the expected outcomes from the described experiments.

Table 1: Cytotoxicity of 3-(2-Benzimidazolyl)benzamidoxime in Various Cancer Cell Lines (IC₅₀ Values)

| Cell Line | Cancer Type | Incubation Time (h) | IC₅₀ (µM) |

| HeLa | Cervical Cancer | 48 | 5.2 |

| A549 | Lung Cancer | 48 | 8.9 |

| MCF-7 | Breast Cancer | 48 | 12.5 |

| HepG2 | Liver Cancer | 48 | 7.1 |

Table 2: Cell Cycle Distribution Analysis in HeLa Cells Treated with 3-(2-Benzimidazolyl)benzamidoxime for 24 hours

| Treatment | % G0/G1 Phase | % S Phase | % G2/M Phase |

| Vehicle Control | 65.2 ± 3.1 | 20.5 ± 1.8 | 14.3 ± 2.5 |

| 1 µM Compound | 58.9 ± 2.7 | 18.1 ± 2.0 | 23.0 ± 3.3 |

| 5 µM Compound | 35.7 ± 4.2 | 10.3 ± 1.5 | 54.0 ± 5.1 |

| 10 µM Compound | 20.1 ± 3.8 | 5.6 ± 1.1 | 74.3 ± 4.9 |

Troubleshooting

| Issue | Possible Cause | Recommendation |

| Low Compound Potency (High IC₅₀) | Poor compound solubility. | Ensure complete dissolution of the stock solution. Consider a brief sonication. |

| Cell line is resistant. | Use a positive control compound known to be effective in your cell line. Screen a panel of cell lines. | |

| Incorrect concentration calculations. | Double-check all dilution calculations. | |

| High Variability in Replicates | Inconsistent cell seeding. | Ensure a homogenous cell suspension and use a calibrated multichannel pipette. |

| Edge effects in the 96-well plate. | Avoid using the outer wells of the plate for experimental samples. Fill them with sterile PBS or medium. | |

| Contamination. | Regularly check cell cultures for any signs of contamination.[11] | |

| No Apparent Effect on Cell Cycle | Insufficient treatment time or concentration. | Perform a time-course and dose-response experiment to identify optimal conditions. |

| Cell line has a dysfunctional G2/M checkpoint. | Use a cell line with a known functional G2/M checkpoint as a positive control. |

Conclusion

3-(2-Benzimidazolyl)benzamidoxime is a promising investigational compound that warrants further study for its potential as an anticancer agent. The protocols and insights provided in these application notes offer a solid foundation for researchers to explore its efficacy and mechanism of action in a cell culture setting. By carefully designing and executing experiments, and by understanding the potential challenges, researchers can effectively evaluate the therapeutic potential of this novel benzimidazole derivative.

References

- Benzimidazole Derivatives in Anticancer Therapy: A Comprehensive Review. (n.d.). Vertex AI Search.

- Benzimidazole Derivatives in Drug Design: Structure-Activity Relationships and Therapeutic Potential: A Review. (2025, July 28). ResearchGate.

- Benzimidazole derivatives as anticancer agents: a comprehensive review of their synthesis, mechanism, and clinical potential. (2025, December 26). Future Medicinal Chemistry.

- Benzimidazole as a Privileged Scaffold in Drug Design and Discovery. (n.d.). PubMed.

- Unlocking the Pharmacological Potential of Benzimidazole Derivatives: A Pathway to Drug Development. (n.d.). PubMed.

- Amidine, amidrazone, and amidoxime derivatives of monosaccharide aldonolactams: synthesis and evaluation as glycosidase inhibitors. (2002, May 1). Journal of the American Chemical Society.

- Amidine, amidrazone, and amidoxime derivatives of monosaccharide aldonolactams: synthesis and evaluation as glycosidase inhibitors. (n.d.). Journal of the American Chemical Society.

- Synthesis, in silico and in vitro antimicrobial efficacy of some amidoxime-based benzimidazole and benzimidamide derivatives. (n.d.). PMC.

- The Synthesis and Evaluation of Amidoximes as Cytotoxic Agents on Model Bacterial E. coli Strains. (n.d.). PMC.

- Application Notes and Protocols for Treating Cell Cultures with Benzimidazole Derivatives. (2025). Benchchem.

- Potential acetylcholinesterase reactivators: oxime and amidoxime derivatives. (1976). PubMed.

- SYNTHESIS AND BIOLOGICAL EVALUATION OF NOVEL BENZIMIDAZOLE DERIVATIVES. (n.d.). ijpcbs.

- Synthesis and Biological Evaluation of Structurally Diverse Benzimidazole Scaffolds as Potential Chemotherapeutic Agents. (n.d.). PubMed.

- New benzimidazole derivatives: Design, synthesis, docking, and biological evaluation. (2022, August 21). ScienceDirect.

- Biologically Active Benzimidazole Hybrids as Cancer Therapeutics: Recent Advances. (2025, September 28). MDPI.

- Synthesis and Biological Evaluation of Benzimidazole Derivatives as Potential Neuroprotective Agents in an Ethanol-Induced Rodent Model. (2021, February 3). PubMed.

- BENZIMIDAZOLE SYNTHESIS AND BIOLOGICAL EVALUATION: A REVIEW. (n.d.). Semantic Scholar.

- Understanding the Role of Benzimidazoles in Innovative Cancer Treatments. (2025, January 11). Carey, Danis & Lowe Attorneys at Law.

- Application Notes and Protocols for Bendazol in In Vitro Cancer Cell Culture. (2025). Benchchem.

- Benzimidazole and its derivatives as cancer therapeutics: The potential role from traditional to precision medicine. (n.d.). PMC.

- Biologically Active Benzimidazole Hybrids as Cancer Therapeutics: Recent Advances. (n.d.). PMC.

- Basic Cell Culture Protocols. (n.d.). Springer.

Sources

- 1. Benzimidazole Derivatives in Anticancer Therapy: A Comprehensive Review – Biosciences Biotechnology Research Asia [biotech-asia.org]

- 2. researchgate.net [researchgate.net]

- 3. tandfonline.com [tandfonline.com]

- 4. Benzimidazole as a Privileged Scaffold in Drug Design and Discovery - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Unlocking the Pharmacological Potential of Benzimidazole Derivatives: A Pathway to Drug Development - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Synthesis, in silico and in vitro antimicrobial efficacy of some amidoxime-based benzimidazole and benzimidamide derivatives - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Understanding the Role of Benzimidazoles in Innovative Cancer Treatments| Expert Insights on Integrative Medicine | 417 Integrative Medicine [417integrativemedicine.com]

- 8. pdf.benchchem.com [pdf.benchchem.com]

- 9. Synthesis and Biological Evaluation of Structurally Diverse Benzimidazole Scaffolds as Potential Chemotherapeutic Agents - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. pdf.benchchem.com [pdf.benchchem.com]

- 11. mpapi.bjcancer.org [mpapi.bjcancer.org]

Application Notes & Protocols for 3-(2-Benzimidazolyl)benzamidoxime as an Enzyme Inhibitor

These application notes provide a comprehensive guide for researchers, scientists, and drug development professionals on the utilization of 3-(2-Benzimidazolyl)benzamidoxime as an enzyme inhibitor. This document outlines the scientific rationale, experimental protocols, and data interpretation for studying this compound's inhibitory effects.

Introduction: The Scientific Significance of Benzimidazole-Based Inhibitors

The benzimidazole scaffold is a privileged heterocyclic motif in medicinal chemistry, analogous in structure to naturally occurring purine nucleobases, which allows it to interact with a wide array of biological targets, including enzymes.[1][2] Benzimidazole derivatives are known to exhibit a broad spectrum of pharmacological activities, including anticancer, antiviral, antimicrobial, and anti-inflammatory effects.[1][3][4] Their versatility stems from the ability to modify their structure at various positions, thereby fine-tuning their binding affinity and selectivity for specific enzymes.[1] The incorporation of an amidoxime group can further enhance the therapeutic potential of benzimidazole-containing molecules. Amidoximes are often utilized as prodrugs for amidines, which are strongly basic and thus have poor gastrointestinal absorption.[5] The less basic amidoxime can be converted to the active amidine in vivo.[5]

3-(2-Benzimidazolyl)benzamidoxime belongs to this promising class of compounds. Its potential as an enzyme inhibitor warrants detailed investigation for the development of novel therapeutics. This guide provides the foundational knowledge and practical protocols to explore its inhibitory capacity against relevant enzymatic targets.

Mechanism of Action: A Focus on Dipeptidyl Peptidase III (DPP III)

While 3-(2-Benzimidazolyl)benzamidoxime may inhibit various enzymes, this document will focus on its potential as an inhibitor of Dipeptidyl Peptidase III (DPP III), a zinc-dependent metallopeptidase.[3] DPP III is implicated in several pathophysiological processes, making it a relevant target for drug discovery.[3] Benzimidazole derivatives, particularly those with amidino groups, have demonstrated inhibitory activity against human DPP III (hDPP III).[3]

The inhibitory mechanism likely involves the coordination of the amidoxime or its corresponding amidine form to the active site zinc ion of DPP III, alongside interactions with key amino acid residues. The benzimidazole core acts as a scaffold, positioning the interactive groups for optimal binding within the enzyme's active site.[3][6]

Caption: Proposed competitive inhibition of DPP III by 3-(2-Benzimidazolyl)benzamidoxime.

Synthesis of 3-(2-Benzimidazolyl)benzamidoxime

The synthesis of 3-(2-Benzimidazolyl)benzamidoxime typically proceeds through a two-step process starting from commercially available materials. The general synthetic pathway involves the formation of a benzimidazole nitrile intermediate, followed by the conversion of the nitrile group to an amidoxime.[7][8][9]

Materials and Reagents

-

o-Phenylenediamine

-

3-Cyanobenzaldehyde

-

Sodium metabisulfite

-

N,N-Dimethylformamide (DMF)

-

Hydroxylamine hydrochloride (NH₂OH·HCl)

-

Potassium tert-butoxide (KOtBu)

-

Dimethyl sulfoxide (DMSO)

-

Ethanol

-

Standard laboratory glassware and purification apparatus (e.g., column chromatography)

Synthetic Protocol

Step 1: Synthesis of 3-(1H-benzo[d]imidazol-2-yl)benzonitrile

-

In a round-bottom flask, dissolve 3-cyanobenzaldehyde in a minimal amount of DMF.

-

Add an equimolar amount of sodium metabisulfite and stir the mixture.

-

In a separate flask, dissolve an equimolar amount of o-phenylenediamine in DMF.

-

Add the o-phenylenediamine solution to the 3-cyanobenzaldehyde-sodium metabisulfite adduct mixture.

-

Heat the reaction mixture and monitor its progress by thin-layer chromatography (TLC).

-

Upon completion, cool the reaction mixture and pour it into ice-cold water to precipitate the product.

-

Filter the precipitate, wash it with water, and dry it.

-

Purify the crude product by recrystallization from a suitable solvent like ethanol or by column chromatography to yield 3-(1H-benzo[d]imidazol-2-yl)benzonitrile.

Step 2: Synthesis of 3-(2-Benzimidazolyl)benzamidoxime

-

Dissolve the synthesized 3-(1H-benzo[d]imidazol-2-yl)benzonitrile in DMSO.

-

Add hydroxylamine hydrochloride and potassium tert-butoxide to the solution.

-

Stir the reaction mixture at room temperature or with gentle heating, monitoring its progress by TLC.

-

Once the reaction is complete, pour the mixture into water to precipitate the product.

-

Filter the precipitate, wash it with water, and dry it to obtain the final product, 3-(2-Benzimidazolyl)benzamidoxime.[8][9]

-

The structure of the synthesized compound should be confirmed using spectroscopic methods such as ¹H-NMR, ¹³C-NMR, and mass spectrometry.[7][9]

In Vitro Enzyme Inhibition Assay: A Protocol for DPP III

This protocol provides a step-by-step guide for determining the inhibitory activity of 3-(2-Benzimidazolyl)benzamidoxime against human Dipeptidyl Peptidase III (hDPP III).

Materials and Reagents

-

Recombinant human DPP III

-

Fluorogenic substrate for DPP III (e.g., Arg-Arg-AMC)

-

3-(2-Benzimidazolyl)benzamidoxime (test compound)

-

Trizma-HCl buffer

-

NaCl

-

DMSO (for dissolving the test compound)

-

96-well black microplates

-

Fluorometric microplate reader

Experimental Workflow

Caption: A streamlined workflow for conducting the DPP III enzyme inhibition assay.

Detailed Protocol

-

Preparation of Solutions:

-

Assay Buffer: Prepare a solution of Trizma-HCl buffer containing NaCl at the desired pH (typically around 7.4).

-

Enzyme Stock Solution: Prepare a stock solution of recombinant hDPP III in the assay buffer. The final concentration in the assay should be determined based on enzyme activity.

-

Substrate Stock Solution: Prepare a stock solution of the fluorogenic substrate (e.g., Arg-Arg-AMC) in DMSO.

-

Inhibitor Stock Solution: Prepare a high-concentration stock solution of 3-(2-Benzimidazolyl)benzamidoxime in DMSO.

-

-

Assay Procedure:

-

Perform serial dilutions of the inhibitor stock solution in DMSO to obtain a range of concentrations.

-

In a 96-well black microplate, add the following to each well:

-

Assay buffer

-

A small volume of the diluted inhibitor solution (or DMSO for the control wells).

-

Enzyme solution.

-

-

Mix the contents of the wells and pre-incubate the plate at 37°C for a specified time (e.g., 15 minutes) to allow the inhibitor to bind to the enzyme.

-

Initiate the enzymatic reaction by adding the substrate solution to all wells.

-

Immediately place the microplate in a fluorometric microplate reader and monitor the increase in fluorescence over time at the appropriate excitation and emission wavelengths for the cleaved fluorophore (e.g., AMC).

-

-

Data Analysis:

-

Calculate the rate of the enzymatic reaction for each inhibitor concentration by determining the slope of the linear portion of the fluorescence versus time plot.

-

Calculate the percentage of inhibition for each concentration using the following formula: % Inhibition = [1 - (Rate with Inhibitor / Rate of Control)] x 100

-

Plot the percentage of inhibition against the logarithm of the inhibitor concentration.

-

Determine the IC₅₀ value (the concentration of inhibitor required to reduce the enzyme activity by 50%) by fitting the data to a suitable dose-response curve.

-

Data Presentation and Interpretation

The results of the enzyme inhibition assay should be presented in a clear and concise manner. A table summarizing the IC₅₀ values of the test compound and any reference compounds is highly recommended.

Table 1: Sample Data for DPP III Inhibition

| Compound | IC₅₀ (µM) |

| 3-(2-Benzimidazolyl)benzamidoxime | [Insert experimental value] |

| Reference Inhibitor (e.g., Tynorphin) | [Insert experimental value] |

A lower IC₅₀ value indicates a more potent inhibitor. The data should be interpreted in the context of the specific assay conditions and in comparison to known inhibitors of the target enzyme. Further studies, such as determining the mode of inhibition (e.g., competitive, non-competitive), can provide deeper insights into the inhibitor's mechanism of action.

Troubleshooting Common Issues

| Issue | Possible Cause | Suggested Solution |

| High variability between replicates | Pipetting errors, inconsistent mixing | Use calibrated pipettes, ensure thorough mixing of reagents in the wells. |

| Low signal-to-noise ratio | Low enzyme activity, substrate degradation | Optimize enzyme and substrate concentrations, prepare fresh substrate solution. |

| Inhibitor precipitation | Poor solubility in the assay buffer | Decrease the final DMSO concentration, sonicate the inhibitor stock solution, or use a different co-solvent. |

| No inhibition observed | Inactive compound, incorrect assay conditions | Verify the compound's identity and purity, re-evaluate assay parameters (pH, temperature, incubation times). |

Conclusion

3-(2-Benzimidazolyl)benzamidoxime represents a promising scaffold for the development of novel enzyme inhibitors. The protocols and guidelines presented in this document provide a solid foundation for researchers to investigate its inhibitory potential against various enzymatic targets, with a specific focus on DPP III. Rigorous experimental design, careful execution, and thorough data analysis are paramount to successfully characterizing the inhibitory properties of this and other related compounds.

References

-

Šimunović, M., et al. (2022). New Amidino-Substituted Benzimidazole Derivatives as Human Dipeptidyl Peptidase III Inhibitors: Synthesis, In Vitro Evaluation, QSAR, and Molecular Docking Studies. Molecules, 27(9), 2769. [Link]

-

Botta, M., et al. (2012). Benzimidazole derivatives as kinase inhibitors. Expert Opinion on Therapeutic Patents, 22(5), 463-487. [Link]

-

Khan, I., et al. (2024). Novel benzimidazole derivatives as effective inhibitors of prolyl oligopeptidase: synthesis, in vitro and in silico analysis. Future Medicinal Chemistry, 16(2), 85-102. [Link]

-

Al-Ostoot, F. H., et al. (2023). Benzimidazole Derivatives in Anticancer Therapy: A Comprehensive Review. Journal of Multidisciplinary Healthcare, 16, 3351–3375. [Link]

-

Taha, M., et al. (2021). Substituted Benzimidazole Analogues as Potential α-Amylase Inhibitors and Radical Scavengers. ACS Omega, 6(35), 22818–22831. [Link]

-

Papandreou, G., Tong, M. K., & Ganem, B. (1993). Amidine, amidrazone, and amidoxime derivatives of monosaccharide aldonolactams: synthesis and evaluation as glycosidase inhibitors. Journal of the American Chemical Society, 115(25), 11682–11690. [Link]

-

Papandreou, G., Tong, M. K., & Ganem, B. (1993). Amidine, amidrazone, and amidoxime derivatives of monosaccharide aldonolactams: synthesis and evaluation as glycosidase inhibitors. Journal of the American Chemical Society, 115(25), 11682-11690. [Link]

-

Aday, B., et al. (2020). Synthesis and Structure Elucidation of New Benzimidazole Amidoxime Derivatives. Letters in Drug Design & Discovery, 17(2), 196-206. [Link]

-

Ajani, O. O., et al. (2022). Synthesis, in silico and in vitro antimicrobial efficacy of some amidoxime-based benzimidazole and benzimidamide derivatives. RSC Advances, 12(45), 29519-29540. [Link]

-

Malinowska, E., et al. (2020). The Synthesis and Evaluation of Amidoximes as Cytotoxic Agents on Model Bacterial E. coli Strains. Molecules, 25(18), 4248. [Link]

-

Serafin, B., et al. (1976). Potential acetylcholinesterase reactivators: oxime and amidoxime derivatives. Archivum Immunologiae et Therapiae Experimentalis, 24(6), 901-910. [Link]

-

Aday, B., et al. (2020). Synthesis and Structure Elucidation of New Benzimidazole Amidoxime Derivatives. Letters in Drug Design & Discovery, 17(2). [Link]

-

Aday, B., et al. (2020). Synthesis and Structure Elucidation of New Benzimidazole Amidoxime Derivatives. Letters in Drug Design & Discovery, 17(2). [Link]

-

Al-Ghorbani, M., et al. (2022). New benzimidazole derivatives: Design, synthesis, docking, and biological evaluation. Journal of the Chinese Chemical Society, 69(8), 1438-1449. [Link]

-

Reddy, P. S. N., & Reddy, C. S. (2009). Synthesis of 3-(2-benzimidazolyl) chromones. Indian Journal of Chemistry - Section B, 48B(8), 1164-1167. [Link]

-

Ullah, H., et al. (2022). Benzimidazole Bearing Thiosemicarbazone Derivatives Act as Potent α-Amylase and α-Glucosidase Inhibitors; Synthesis, Bioactivity Screening and Molecular Docking Study. Molecules, 27(19), 6548. [Link]

-

Velík, J., et al. (2004). Benzimidazole drugs and modulation of biotransformation enzymes. Research in Veterinary Science, 76(2), 95-108. [Link]

-

Gellis, A., et al. (2010). Thiazolo[3,2-a]benzimidazoles: Synthetic Strategies, Chemical Transformations and Biological Activities. Molecules, 15(6), 3878-3904. [Link]

-

Khan, K. M., et al. (2016). 2-Aryl benzimidazoles: Synthesis, In vitro α-amylase inhibitory activity, and molecular docking study. Bioorganic Chemistry, 65, 59-69. [Link]

-

Kamal, A., et al. (2019). Benzimidazoles: Selective Inhibitors of Topoisomerase I with Differential Modes of Action. Biochemistry, 58(8), 1014-1027. [Link]

-

Kumar, R., & Chauhan, P. (2023). Benzimidazole: Structure Activity Relationship and Mechanism of Action as Antimicrobial Agent. Research Journal of Pharmacy and Technology, 16(2), 941-947. [Link]

-

Kumar, A., & Narasimhan, B. (2018). Biological activities of benzimidazole derivatives: A review. International Scholars of Chemical & Allied Sciences, 7(2), 1-11. [Link]

-

Ajani, O. O., et al. (2022). Synthesis, in silico and in vitro antimicrobial efficacy of some amidoxime-based benzimidazole and benzimidamide derivatives. RSC Advances, 12(45). [Link]

Sources

- 1. Benzimidazole Derivatives in Anticancer Therapy: A Comprehensive Review – Biosciences Biotechnology Research Asia [biotech-asia.org]

- 2. researchgate.net [researchgate.net]

- 3. mdpi.com [mdpi.com]

- 4. isca.me [isca.me]

- 5. Synthesis, in silico and in vitro antimicrobial efficacy of some amidoxime-based benzimidazole and benzimidamide derivatives - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Benzimidazole derivatives as kinase inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. turkjps.org [turkjps.org]

- 8. researchgate.net [researchgate.net]

- 9. Synthesis and Structure Elucidation of New Benzimidazole Amidoxime Derivatives - PMC [pmc.ncbi.nlm.nih.gov]

Application Notes & Protocols for the Synthesis of Benzimidazole Derivatives in Drug Discovery

Foreword: The Benzimidazole Scaffold - A Cornerstone of Modern Medicinal Chemistry

The benzimidazole core, a bicyclic aromatic heterocycle formed by the fusion of benzene and imidazole, represents one of the most significant "privileged scaffolds" in medicinal chemistry.[1][2] Its structural similarity to endogenous purines allows it to interact with a vast array of biological targets, including enzymes and receptors, with high affinity.[3] This inherent biological activity, combined with its synthetic tractability, has established the benzimidazole nucleus as a cornerstone in the development of therapeutics for a wide spectrum of diseases.[4] Clinically approved drugs like the proton-pump inhibitor omeprazole, the anthelmintic albendazole, and the antiviral maribavir underscore the therapeutic versatility of this remarkable molecular framework.[5]

This guide is designed for researchers, scientists, and drug development professionals. It moves beyond a simple recitation of synthetic procedures to provide a deeper understanding of the causality behind experimental choices. We will explore foundational and modern synthetic strategies, offer detailed, validated protocols, and connect the chemistry to the ultimate goal: the rational design of potent and selective drug candidates.

Part 1: Foundational Synthetic Strategies: Building the Benzimidazole Core

The construction of the benzimidazole ring system is primarily achieved through the condensation of an o-phenylenediamine (OPD) with a suitable one-carbon electrophile. The choice of this electrophile (a carboxylic acid, aldehyde, or derivative) dictates the classical synthetic route.

The Phillips-Ladenburg Condensation: The Classic Acid-Catalyzed Cyclization

The Phillips-Ladenburg reaction is the archetypal method for synthesizing 2-substituted benzimidazoles. It involves the condensation of an OPD with a carboxylic acid under harsh acidic and high-temperature conditions.[6][7]

Causality and Mechanistic Insight: The reaction is typically facilitated by a strong mineral acid, such as 4M HCl, or a dehydrating agent like polyphosphoric acid (PPA). The acid serves two primary roles: it protonates the carboxylic acid, activating it towards nucleophilic attack, and it facilitates the final dehydrative cyclization to form the aromatic imidazole ring. While effective for many aliphatic acids, this method often requires sealed tubes and very high temperatures for less reactive aromatic acids, and may fail entirely for others, limiting its scope.[6][8]

Caption: Workflow of the Phillips Condensation Reaction.

Protocol 1: Synthesis of 2-Methylbenzimidazole via Phillips Condensation

-

Principle: This protocol details the condensation of o-phenylenediamine with acetic acid in the presence of hydrochloric acid to yield 2-methylbenzimidazole.

-

Materials:

-

o-Phenylenediamine (1.0 eq)

-

Glacial Acetic Acid (1.1 eq)

-

4M Hydrochloric Acid

-

10% Sodium Hydroxide solution

-

Ethanol/Water mixture for recrystallization

-

-

Step-by-Step Procedure:

-

To a 100 mL round-bottom flask, add o-phenylenediamine (e.g., 5.4 g, 50 mmol) and 4M HCl (40 mL).

-

Add glacial acetic acid (e.g., 3.3 g, 55 mmol).

-

Fit the flask with a reflux condenser and heat the mixture at reflux (approx. 100-110 °C) for 2 hours, monitoring the reaction by Thin Layer Chromatography (TLC).

-

After completion, cool the reaction mixture to room temperature and then place it in an ice bath.

-

Slowly neutralize the mixture by adding 10% NaOH solution dropwise with constant stirring until the pH is approximately 7-8. The product will precipitate.

-

Filter the crude solid product using a Büchner funnel and wash thoroughly with cold water.

-

Purify the crude product by recrystallization from an ethanol/water mixture to afford pure 2-methylbenzimidazole.

-

-

Self-Validation: The identity and purity of the product should be confirmed by melting point determination, and spectroscopic analysis (¹H NMR, ¹³C NMR, and Mass Spectrometry).

Condensation with Aldehydes: A Versatile Alternative

The reaction of OPD with aldehydes is a highly versatile and widely used method for accessing a diverse library of 2-substituted benzimidazoles.[9] A key consideration in this synthesis is that the initial condensation yields a dihydrobenzimidazole (an aminal), which must be oxidized in situ to the aromatic benzimidazole.

Causality and Mechanistic Insight: Direct condensation of OPD and an aldehyde can lead to a complex mixture of products if not controlled. The choice of catalyst and oxidant is therefore critical. Various systems, from transition metals like copper(II) to inexpensive and greener options like ammonium chloride, have been developed to promote the oxidative aromatization step efficiently. The catalyst facilitates the cyclization and subsequent dehydrogenation to furnish the final aromatic product.

Protocol 2: Green Synthesis of 2-Arylbenzimidazole using an Aldehyde

-

Principle: This protocol describes a one-pot synthesis of a 2-arylbenzimidazole from o-phenylenediamine and a substituted benzaldehyde using ammonium chloride as an inexpensive and environmentally benign catalyst.[1]

-

Materials:

-

o-Phenylenediamine (1.0 eq)

-

Substituted Aromatic Aldehyde (1.0 eq)

-

Ammonium Chloride (NH₄Cl) (30 mol%)

-

Ethanol

-

-

Step-by-Step Procedure:

-

In a 50 mL round-bottom flask, dissolve o-phenylenediamine (e.g., 1.08 g, 10 mmol) and the aromatic aldehyde (10 mmol) in ethanol (20 mL).

-

Add ammonium chloride (e.g., 0.16 g, 3 mmol) to the mixture.

-

Stir the resulting mixture at 80-90 °C for 2-4 hours. Monitor the reaction progress using TLC.

-

Upon completion, cool the reaction mixture and pour it into ice-cold water (50 mL).

-

The product will precipitate. Collect the solid by filtration, wash with water, and dry.

-

If necessary, purify the product by recrystallization from ethanol.

-

-

Self-Validation: Purity and structure should be confirmed via standard analytical techniques (Melting Point, NMR, MS).

Part 2: Modern Synthetic Methodologies: Enhancing Efficiency and Sustainability

In contemporary drug discovery, speed, efficiency, and sustainability are paramount. Modern synthetic techniques like microwave and ultrasound irradiation offer significant advantages over classical methods, drastically reducing reaction times and often improving yields.[10]

Microwave-Assisted Synthesis

Microwave irradiation provides rapid, uniform heating of the reaction mixture, which can accelerate reaction rates by orders of magnitude compared to conventional heating.[11][12] This technique is particularly effective for benzimidazole synthesis, often enabling reactions to be completed in minutes instead of hours.[13][14]

Causality and Mechanistic Insight: The rapid heating induced by microwaves minimizes the formation of side products and the decomposition of reagents, leading to cleaner reactions and higher yields under milder conditions.[11] This allows for the rapid generation of compound libraries, a critical activity in lead optimization.

Protocol 3: Rapid Microwave-Assisted Synthesis of Benzimidazole Derivatives

-